molecular formula C20H38N8O8 B15138502 KRES peptide

KRES peptide

Cat. No.: B15138502
M. Wt: 518.6 g/mol
InChI Key: LDXRMQDYECDCQN-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Studies show that oral administration of KRES improves high-density lipoprotein (HDL) function by reducing lipoprotein lipid hydroperoxides, enhancing paraoxonase activity, and rendering HDL anti-inflammatory in apoE null mice . Notably, its activity is sequence-specific: altering the residue order (e.g., KERS) abolishes efficacy, underscoring the critical role of its primary structure . Unlike larger helical peptides (e.g., class A amphipathic helixes like 4F and 5F), KRES lacks the structural capacity to form an amphipathic helix, yet it retains potent biological activity, suggesting a unique mechanism of action .

Properties

Molecular Formula

C20H38N8O8

Molecular Weight

518.6 g/mol

IUPAC Name

(4S)-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H38N8O8/c21-8-2-1-4-11(22)16(32)26-12(5-3-9-25-20(23)24)17(33)27-13(6-7-15(30)31)18(34)28-14(10-29)19(35)36/h11-14,29H,1-10,21-22H2,(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1

InChI Key

LDXRMQDYECDCQN-XUXIUFHCSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

KRES peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection agents such as piperidine .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the same steps as laboratory-scale synthesis but is optimized for larger quantities. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Coupling Reactions

The formation of amide bonds between amino acids is central to peptide synthesis. Key reagents and mechanisms include:

Carbodiimides

  • DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) activate carboxyl groups via O-acylisourea intermediates, enabling nucleophilic attack by amino groups .

  • Racemization suppression : Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-aza-benzotriazole) form stable active esters, reducing racemization .

Reagent Role Advantage Limitation
DCCActivates carboxyl groupsFast activationUrea byproduct complicates purification
DICLiquid-phase compatibilityEasy to washRequires low temperatures to prevent side reactions
HOBt/HOAtStabilizes intermediatesReduces racemizationMay form inactive N-acyl urea

Alternative Coupling Agents

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) use activated intermediates to enhance coupling efficiency .

Deprotection Steps

Protecting groups (PGs) prevent unwanted side reactions during synthesis. Common strategies include:

N-terminal Deprotection

  • Boc (tert-butoxycarbonyl) : Removed with strong acids like trifluoroacetic acid (TFA) .

  • Fmoc (9-fluorenylmethoxycarbonyl) : Cleaved with mild bases (e.g., piperidine) .

Protecting Group Removal Agent Stability
BocTFAAcid-labile
FmocPiperidineBase-labile

Side-Chain Deprotection

Protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine and Trt (trityl) for histidine are removed during final cleavage with strong acids (e.g., HF or TFMSA) .

Cleavage Reactions

Final cleavage releases the peptide from the resin and removes all protecting groups.

Cleavage Agent Conditions Scavenger
TFAMild acidosisPhenol, thioanisole
HF/TMFSAStrong acidosisAnisole, cresol

Scavengers react with deprotected groups (e.g., benzyl ethers) to minimize side reactions like alkylation .

Side Reactions and Mitigation

Common challenges in peptide synthesis include:

Racemization

  • Cause : Activation of α-carbon during coupling.

  • Mitigation : Use of HOBt/HOAt or low-temperature conditions .

Diketopiperazine Formation

  • Cause : Cyclization of dipeptides.

  • Mitigation : Agitation and short coupling times .

Aspartamide/Aspartic Acid Isomerization

  • Cause : Base-catalyzed rearrangement.

  • Mitigation : Avoiding strong bases; using additives like HOBt .

Click Chemistry

  • Applications : Post-synthetic modifications (e.g., azide-alkyne cycloaddition for bioconjugation) .

Data-Driven Optimization

Modern approaches use machine learning to predict sequence-dependent challenges (e.g., aggregation) . For example:

  • Residue Contributions : Arg(Pbf), Trp(Boc), and His(Trt) increase aggregation risk .

  • Mitigation : Low-resin loading reduces β-sheet formation .

Mechanism of Action

KRES peptide exerts its effects by interacting with lipids and activating antioxidant enzymes associated with high-density lipoprotein. This interaction reduces lipoprotein lipid hydroperoxides, which are harmful oxidative products. The peptide’s anti-inflammatory and anti-atherogenic properties are attributed to its ability to modulate lipid metabolism and reduce oxidative stress . The molecular targets and pathways involved include high-density lipoprotein-associated enzymes and lipid-binding proteins .

Comparison with Similar Compounds

Structural and Functional Contrasts
Peptide Amino Acid Sequence Structural Class Key Activities Models Tested
KRES K-R-E-S Linear tetrapeptide Reduces lipid hydroperoxides; enhances HDL anti-inflammatory activity ApoE null mice
FREL F-R-E-L Linear tetrapeptide Improves HDL function; oral efficacy Mice, monkeys
4F 18-mer helix Class A amphipathic helix Binds oxidized lipids; promotes cholesterol efflux Mice, rabbits
5F 20-mer helix Class A amphipathic helix Similar to 4F but with higher lipid affinity Mice
KERS (mutant) K-E-R-S Linear tetrapeptide Inactive (loss of lipid-modulating effects) N/A

Key Findings :

Size and Helix Dependence :

  • KRES and FREL challenge the conventional requirement for helical structures in lipid-modulating peptides. Despite their small size (~500 Da), both exhibit oral bioavailability and efficacy comparable to larger helical peptides like 4F and 5F (~2,000–2,500 Da) .
  • In contrast, 4F and 5F rely on amphipathic helices to sequester oxidized lipids, a mechanism absent in KRES .

Sequence Specificity :

  • KRES and FREL are sensitive to sequence changes. For example, reversing the central residues (KRES → KERS) eliminates anti-inflammatory and antioxidant effects, highlighting the necessity of precise residue positioning .

Species Compatibility :

  • FREL demonstrates cross-species efficacy (mice and monkeys), whereas KRES has only been validated in murine models .

Mechanistic Divergence :

  • KRES upregulates paraoxonase activity, an enzyme critical for HDL’s antioxidant role, while 4F/5F primarily enhance cholesterol efflux via lipid binding .

Pharmacological and Clinical Implications
  • Advantages of KRES: Oral efficacy without enzymatic degradation, likely due to its D-amino acid compatibility . Potential for low-cost synthesis and scalable production due to its short sequence.
  • Limitations: Narrow therapeutic window in primates (data pending for KRES; FREL shows promise in monkeys). Unknown long-term safety profile compared to extensively studied helical peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.